molecular formula C11H20O2 B3056239 4-Ethyl-2-methyl-2-octenoic acid CAS No. 6975-97-9

4-Ethyl-2-methyl-2-octenoic acid

Cat. No. B3056239
CAS RN: 6975-97-9
M. Wt: 184.27 g/mol
InChI Key: IELNITCVUCUISP-HJWRWDBZSA-N
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Description

4-Ethyl-2-methyl-2-octenoic acid is a medium-chain fatty acid . It has a molecular formula of C11H20O2 . The IUPAC name for this compound is (E)-4-ethyl-2-methyloct-2-enoic acid . It has been classified as a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor .


Synthesis Analysis

The synthesis of 4-Ethyl-2-methyl-2-octenoic acid involves a complex mechanism . The process starts with the reaction of 2-ethylhexanal and ethyl α-bromopropionate in the presence of zinc and benzene . The reaction is slow and reversible, and the product is distilled off as soon as it is formed to reduce the chances of the reverse reaction happening .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-methyl-2-octenoic acid can be represented by the InChI string: InChI=1S/C11H20O2/c1-4-6-7-10(5-2)8-9(3)11(12)13/h8,10H,4-7H2,1-3H3,(H,12,13)/b9-8+ . The average mass of the molecule is 184.279 and the monoisotopic mass is 184.14633 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethyl-2-methyl-2-octenoic acid include a molecular formula of C11H20O2, a net charge of 0, an average mass of 184.279, and a monoisotopic mass of 184.14633 .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Ethyl-2-methyl-2-octenoic acid has been a subject of interest in various chemical synthesis and reaction studies. A notable example includes its use in Grignard and related reactions, where it serves as a reactant in the production of various compounds, including byproducts like 4-ethyl-4-hydroxy-2-methyloctanoic acid and γ-lactone, and intermediates like ethyl 4-ethyl-2-methyl-3-hydroxyoctanoate (Rinehart & Perkins, 2003). Furthermore, its derivatives are used in phosphine-catalyzed annulations for synthesizing functionalized tetrahydropyridines, which are crucial in various chemical synthesis applications (Zhu, Lan, & Kwon, 2003).

Application in Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of various chemical structures. One study demonstrated its role in the diastereoselective opening of trisubstituted epoxy alcohols, contributing significantly to the synthesis of complex molecular structures, including depsipeptide cryptophycins (Chakraborty & Das, 2000).

Role in Biosynthesis Studies

In biosynthesis research, derivatives of 4-Ethyl-2-methyl-2-octenoic acid have been identified as key intermediates. For instance, in the study of cyclosporin A biosynthesis, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, a closely related compound, was identified as a crucial intermediate, providing insights into the complex biosynthetic pathways of significant biochemical compounds (Offenzeller et al., 1993).

properties

IUPAC Name

(E)-4-ethyl-2-methyloct-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-6-7-10(5-2)8-9(3)11(12)13/h8,10H,4-7H2,1-3H3,(H,12,13)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELNITCVUCUISP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C=C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)/C=C(\C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-methyl-2-octenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KL Rinehart Jr, EG Perkins - Organic Syntheses, 2003 - Wiley Online Library
4‐Ethyl‐2‐methyl‐2‐octenoic acid - Rinehart - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
J CASON, KL RINEHART jr - The Journal of Organic Chemistry, 1955 - ACS Publications
… where X is the fraction of a,j3-unsaturated acid, 4-ethyl-2-methyl-2-octenoic acid (IXa). B. … prepared for mixtures of 4-ethyl-2-methyl-2-octenoic acid and the corresponding 3-octenoic …
Number of citations: 26 pubs.acs.org
KL RINEHART Jr, LJ DOLBY - The Journal of Organic Chemistry, 1957 - ACS Publications
… , theinfrared spectra of the equilibrated 7-isopropyl acids (77% conjugated isomer) were examined and shown to be nearly identical with that of pure 4-ethyl-2-methyl-2-octenoic acid (…
Number of citations: 14 pubs.acs.org
R Ballini, S Gabrielli, A Palmieri - Current Organic Chemistry, 2010 - ingentaconnect.com
Modern organic synthesis requires easily obtainable synthetic building blocks that can be manipulated without the need of severe reaction conditions and that show high chemical …
Number of citations: 65 www.ingentaconnect.com
J Schubert - Journal of the American Chemical Society, 1958 - ACS Publications
… , l-diethylamino-3-butanone, diethyl benzoylmalonate (use of mixed benzoic-carbonic anhydride), trans-2-dodecenoic acid, ethyl Z-butyl malonate, 4-ethyl-2-methyl-2-octenoic acid, …
Number of citations: 0 pubs.acs.org
AL Wilds - Journal of the American Chemical Society, 1958 - ACS Publications
… , l-diethylamino-3-butanone, diethyl benzoylmalonate (use of mixed benzoic-carbonic anhydride), trans-2-dodecenoic acid, ethyl Z-butyl malonate, 4-ethyl-2-methyl-2-octenoic acid, …
Number of citations: 0 pubs.acs.org
KL Rinehart Jr, EG Perkins - Org. Syntheses, 1957
Number of citations: 11
CR Hauser, DS Breslow - Org. Synth. Coll, 1963
Number of citations: 2
DHH - 1958 - JSTOR
Number of citations: 0
AW Johnson - 1958 - JSTOR
Number of citations: 0

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